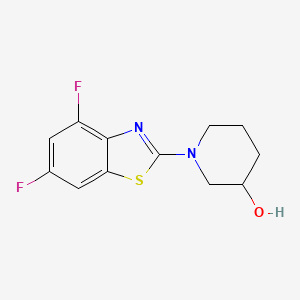![molecular formula C15H17BrN4O2 B6460524 2-{[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine CAS No. 2549006-25-7](/img/structure/B6460524.png)
2-{[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine (2-BPPM) is an organic compound from the pyrimidine family that has been the subject of many scientific studies. It is an important research compound due to its unique structure and potential applications in the fields of medicine, biochemistry, and physiology.
科学的研究の応用
2-{[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine has been studied extensively due to its potential applications in the fields of medicine, biochemistry, and physiology. It has been used as a model compound for the study of the structure-activity relationships of pyrimidines and their derivatives, as well as for the development of new drugs and therapeutic agents. In addition, this compound has been used to study the effects of various drugs on the nervous system, and its derivatives have been used in the study of the pharmacology of opioid and cannabinoid receptors.
作用機序
The exact mechanism of action of 2-{[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine is not yet fully understood. However, it is believed to act on the nervous system by binding to opioid and cannabinoid receptors, which are involved in the regulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, as well as to modulate the activity of opioid and cannabinoid receptors. In addition, it has been shown to have an effect on the metabolism of certain drugs, as well as to modulate the activity of certain enzymes and proteins.
実験室実験の利点と制限
2-{[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and handle. In addition, it has a wide range of applications in the fields of medicine, biochemistry, and physiology. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water and is not stable in acidic conditions.
将来の方向性
There are a number of potential future directions for 2-{[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine research. These include further studies of its mechanism of action, the development of new therapeutic agents based on its structure and activity, and the development of new synthetic methods for its synthesis. In addition, further research could be conducted into its potential applications in the fields of medicine, biochemistry, and physiology. Finally, further research could be conducted into its potential toxicity and side effects.
合成法
2-{[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine can be synthesized using a variety of methods, including the Mitsunobu reaction and the Biginelli reaction. The Mitsunobu reaction involves the reaction of an alcohol with an aldehyde or ketone in the presence of a phosphine and an acid catalyst. The Biginelli reaction is a three-component reaction between an aldehyde, an urea or thiourea, and an α-diketone or α-keto ester in the presence of an acid catalyst. Both reactions have been used to synthesize this compound successfully.
特性
IUPAC Name |
2-[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxy-5-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O2/c1-21-12-8-18-15(19-9-12)22-11-3-6-20(7-4-11)14-2-5-17-10-13(14)16/h2,5,8-11H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBHVWBWHQSWGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C3=C(C=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6460448.png)
![N-[1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6460451.png)

![4-[2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6460463.png)
![4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B6460465.png)
![4-[6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B6460472.png)
![4,6-dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6460476.png)
![3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile](/img/structure/B6460497.png)
![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6460503.png)
![4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6460511.png)
![N,N-dimethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B6460538.png)
![4-(6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6460542.png)
![4-(6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6460543.png)
![4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3,5-triazin-2-amine](/img/structure/B6460547.png)